molecular formula C11H12N4O2S2 B2886182 3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 2309598-93-2

3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Cat. No. B2886182
CAS RN: 2309598-93-2
M. Wt: 296.36
InChI Key: JJPIQANTXYQBKQ-UHFFFAOYSA-N
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Description

3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyrrolidine-based molecule that contains a thiadiazole ring and a thiophene ring. It has shown promising results in various studies, making it a subject of interest for many researchers.

Scientific Research Applications

Synthesis and Chemical Structure Analysis

The compound 3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is closely related to the research on the synthesis and rearrangement of various heterocyclic compounds, which include thiadiazole derivatives. For instance, the preparation and rearrangement of 3-pyridyl-4-alkyl (or aryl)-1,2,4-oxadiazole-5(4H)-thiones, which are prepared by the reaction of N-alkyl (or aryl) pyridine carboxamide oximes with thiophosgene, highlight the complex chemical processes involved in creating structurally similar compounds. These compounds, upon rearrangement catalyzed by metallic copper, yield 3,4-disubstituted-1,2,4-thiadiazole-5(4H)-ones, demonstrating the chemical versatility and potential for modification of such molecules (Dürüst, Ağirbaş, & Sümengen, 1991).

Antimicrobial Activity

Compounds structurally related to 3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide have been synthesized and tested for their antimicrobial properties. Specifically, the synthesis and antibacterial activity of 3-substituted 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives have shown promise in combating bacterial infections. New 1,3-disubstituted pyrrolidinone derivatives bearing various moieties were synthesized and demonstrated excellent antibacterial activity, particularly against P. aeruginosa and L. monocytogenes (Balandis et al., 2019).

properties

IUPAC Name

3-(1,2,5-thiadiazol-3-yloxy)-N-thiophen-2-ylpyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S2/c16-11(13-10-2-1-5-18-10)15-4-3-8(7-15)17-9-6-12-19-14-9/h1-2,5-6,8H,3-4,7H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPIQANTXYQBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

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